molecular formula C15H15ClOS B14034574 (4-(Benzyloxy)-3-chloro-2-methylphenyl)(methyl)sulfane

(4-(Benzyloxy)-3-chloro-2-methylphenyl)(methyl)sulfane

Cat. No.: B14034574
M. Wt: 278.8 g/mol
InChI Key: ZUONOXHBEDEPOU-UHFFFAOYSA-N
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Description

(4-(Benzyloxy)-3-chloro-2-methylphenyl)(methyl)sulfane is an organic compound that belongs to the class of sulfides It features a benzyloxy group, a chloro substituent, and a methyl group attached to a phenyl ring, with a sulfane (sulfur) atom bonded to the methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzyloxy)-3-chloro-2-methylphenyl)(methyl)sulfane can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 4-(benzyloxy)-3-chloro-2-methylphenol with a suitable methyl sulfide reagent under basic conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel complexes can be employed to facilitate the reaction, and the use of microwave irradiation or ultrasonic waves can further accelerate the synthesis .

Chemical Reactions Analysis

Types of Reactions

(4-(Benzyloxy)-3-chloro-2-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate, various nucleophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, dechlorinated products.

    Substitution: Substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of (4-(Benzyloxy)-3-chloro-2-methylphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy and chloro substituents can enhance the compound’s binding affinity to specific targets, while the sulfane group can participate in redox reactions, influencing the compound’s biological activity . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Benzyloxy)-3-chloro-2-methylphenyl)(methyl)sulfane is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H15ClOS

Molecular Weight

278.8 g/mol

IUPAC Name

3-chloro-2-methyl-1-methylsulfanyl-4-phenylmethoxybenzene

InChI

InChI=1S/C15H15ClOS/c1-11-14(18-2)9-8-13(15(11)16)17-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3

InChI Key

ZUONOXHBEDEPOU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Cl)OCC2=CC=CC=C2)SC

Origin of Product

United States

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